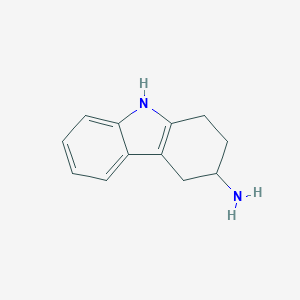

2,3,4,9-tetrahydro-1H-carbazol-3-amine

Übersicht

Beschreibung

2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a chemical compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine and its derivatives has been explored in various studies . One approach involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .Molecular Structure Analysis

The InChI code for 2,3,4,9-tetrahydro-1H-carbazol-3-amine is 1S/C12H14N2/c13-8-5-6-12-10 (7-8)9-3-1-2-4-11 (9)14-12/h1-4,8,14H,5-7,13H2 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The chemical reactions involving 2,3,4,9-tetrahydro-1H-carbazol-3-amine are influenced by various factors such as the type of substrate, the nature of the oxidant, the solvent used, and the concentration of reactants . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .Physical And Chemical Properties Analysis

2,3,4,9-tetrahydro-1H-carbazol-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Green Synthesis of Tetrahydrocarbazoles

- Application Summary : The compound is used in the synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles . The synthesis is catalyzed by 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid .

- Methods of Application : The synthesis is performed in methanol, and the products are obtained in pure form after filtration and evaporation of the solvent .

- Results : The [bmim (BF4)] ionic liquid has been found to be very efficient in the Fischer indole synthesis due to its operational simplicity, high yields, dual catalyst-solvent properties, and it can be reused for five consecutive reactions without significant loss of catalytic efficiency .

2. Oxidation of Substituted Tetrahydrocarbazoles

- Application Summary : The compound is used in the chemo- and regioselective oxidation of substituted tetrahydrocarbazoles to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

- Methods of Application : The oxidation process depends on the nature of the selected oxidant. The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage .

- Results : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .

3. Pharmacological Significance and Drug Development

- Application Summary : Compounds containing the carbazole and oxadiazole moieties, which are structurally related to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, have been identified as promising leads in drug development.

4. Antibacterial and Antifungal Properties

- Application Summary : Compounds structurally related to 2,3,4,9-tetrahydro-1H-carbazol-3-amine have shown a broad spectrum of biological activity, including antibacterial, antifungal, and anticancer properties .

5. Activation of the CpxRA System

- Application Summary : 2,3,4,9-tetrahydro-1H-carbazol-1-amines have been shown to activate the CpxRA system by inhibiting the phosphatase activity of CpxA .

6. Synthesis of Functionalized Tetrahydrocarbazoles

- Application Summary : The compound is used in the synthesis of functionalized tetrahydrocarbazoles . The synthesis is performed using various oxidizing reagents, including hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate .

- Methods of Application : The synthesis involves the treatment of tetrahydrocarbazole with a range of oxidizing reagents . The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .

- Results : The major goal of the work was to develop a preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles .

Safety And Hazards

The safety information for 2,3,4,9-tetrahydro-1H-carbazol-3-amine includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Zukünftige Richtungen

The future directions for the study of 2,3,4,9-tetrahydro-1H-carbazol-3-amine and its derivatives could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, the structure-activity relationships of this scaffold could be investigated by focusing on A-ring substitution, B-ring deconstruction to provide N-arylated amino acid derivatives, and C-ring elimination to give 2-ethylamino substituted indoles .

Eigenschaften

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494195 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

CAS RN |

61894-99-3 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

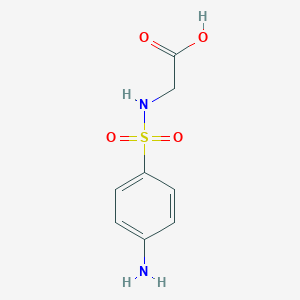

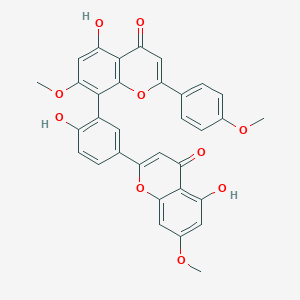

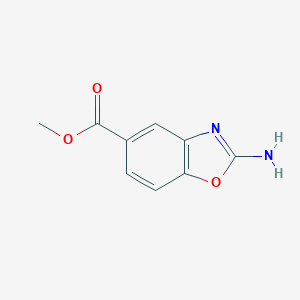

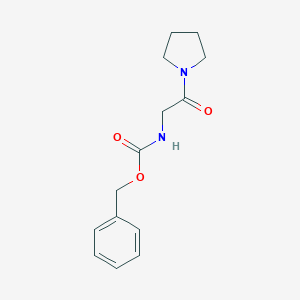

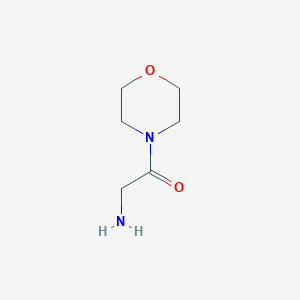

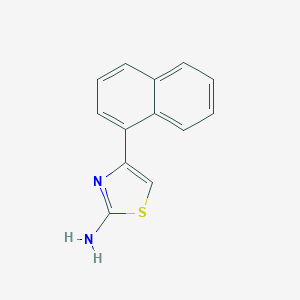

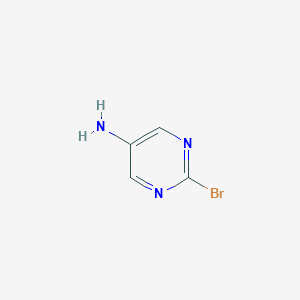

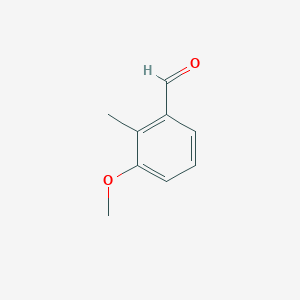

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.